(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate
Overview
Description
(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate: is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol It is characterized by a piperidine ring substituted with a benzyl group, a hydroxyl group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Benzyl halides, alkyl halides, or other electrophiles.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including interactions with enzymes and receptors .
Medicine:
- Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways .
Industry:
Mechanism of Action
The mechanism of action of (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- (1-Benzyl-4-hydroxypiperidin-3-yl)methyl ether
- (1-Benzyl-4-hydroxypiperidin-3-yl)methyl chloride
- (1-Benzyl-4-hydroxypiperidin-3-yl)methyl bromide
Uniqueness:
- The acetate ester group in (1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate provides unique reactivity compared to its ether, chloride, and bromide counterparts.
- The presence of the hydroxyl group allows for additional hydrogen bonding and potential interactions with biological targets .
Properties
IUPAC Name |
(1-benzyl-4-hydroxypiperidin-3-yl)methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12(17)19-11-14-10-16(8-7-15(14)18)9-13-5-3-2-4-6-13/h2-6,14-15,18H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGFDXSAMDSNKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CN(CCC1O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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